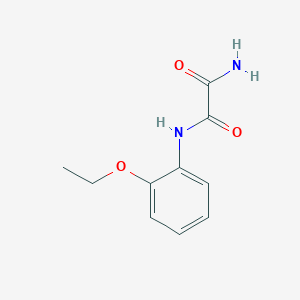

N'-(2-ethoxyphenyl)oxamide

Description

The exact mass of the compound N-(2-ethoxyphenyl)ethanediamide is 208.08479225 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-ethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-8-6-4-3-5-7(8)12-10(14)9(11)13/h3-6H,2H2,1H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULHNIUKYXJEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Research Context of N 2 Ethoxyphenyl Oxamide

Historical Trajectories in Oxamide (B166460) Chemistry and Related Structural Classes

The study of oxamides is deeply rooted in the broader history of organic chemistry. One of the earliest significant milestones was the discovery of the nature of oxamide by Jean Baptiste André Dumas. gutenberg.org This foundational work was part of a larger effort to understand the relationships between different groups of organic compounds. gutenberg.org Early structural studies on simple oxamides, some dating back to the mid-20th century, provided crucial insights into their molecular configuration and the nature of their intermolecular forces, such as hydrogen bonding.

Oxamides are diamides derived from oxalic acid. wikipedia.org The parent compound, oxamide ((CONH₂)₂), is a white crystalline solid that is soluble in ethanol (B145695) but only slightly soluble in water. wikipedia.org The exploration of oxamide derivatives has been a continuous area of research, with a focus on how different substituents on the oxamide backbone influence the compound's properties and potential applications. ontosight.aiontosight.ai

The ability of the oxamide structure to mimic peptide bonds has made its derivatives valuable in medicinal chemistry. This has led to extensive research into their potential as inhibitors for various enzymes.

Evolution of Synthetic Strategies for Oxamide Derivatives

The synthesis of oxamide derivatives has evolved significantly over time, with various methods being developed to create both symmetrical and unsymmetrical structures.

A common approach for synthesizing N,N'-disubstituted oxamides involves the reaction of an amine with a derivative of oxalic acid, such as ethyl oxalyl chloride. nih.gov For instance, the synthesis of an intermediate for oxamide-hydrazone derivatives begins with the reaction of aniline (B41778) with ethyl oxalyl chloride in the presence of triethylamine. nih.gov

Another method involves the reaction of an amine with an oxalimide intermediate. For example, N'-(2-ethoxyphenyl)-N'-(4-ethylphenyl) glyoxamide can be synthesized using anthranilyl ether and an oxalimide intermediate with sodium methoxide (B1231860) as a catalyst. chemicalbook.com A more general synthesis for a related compound, N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide (B1670390), involves reacting O-phenetidine (B74808) with an amide ester intermediate in the presence of a Lewis base catalyst. lookchem.com

Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. For example, a novel method for creating unsymmetrical oxamides involves the H₂O₂-promoted oxidative amidation of 2-oxoaldehydes with amines, which proceeds at room temperature without the need for a metal catalyst. researchgate.net Microwave-assisted synthesis has also been explored to reduce reaction times for the preparation of N,N'-diaryl-1,2-diaminoethanes from the reduction of asymmetric oxamides. rsc.org

The table below summarizes some of the key synthetic approaches for oxamide derivatives.

| Synthetic Method | Reactants | Key Features | Example Product |

| Amidation with Oxalyl Chloride | Aniline, Ethyl Oxalyl Chloride | Base-catalyzed reaction at low temperatures. | Ethyl oxo(phenylamino)acetate |

| Reaction with Oxalimide Intermediate | Anthranilyl ether, Oxalimide intermediate | Catalyzed by sodium methoxide at elevated temperatures. | N'-(2-ethoxyphenyl)-N'-(4-ethylphenyl) glyoxamide |

| Reaction with Amide Ester Intermediate | O-phenetidine, Amide ester intermediate | Lewis base catalyzed reaction with removal of ethanol byproduct. | N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide |

| Oxidative Amidation | 2-oxoaldehydes, Amines | H₂O₂-promoted, metal-free, room temperature reaction. | Unsymmetrical oxamides |

| Microwave-Assisted Reduction | Asymmetric oxamides, Lithium aluminum hydride | Reduced reaction times compared to traditional methods. | N,N'-diaryl-1,2-diaminoethanes |

Current Research Paradigms and Emerging Significance in Chemical Science

The unique structural features of oxamides, including the ability to form stable hydrogen bonds, have made them valuable building blocks in supramolecular chemistry and materials science. ontosight.ai N,N'-substituted oxamides have been utilized as supporting ligands in copper-catalyzed amination and amidation reactions. wikipedia.org

Derivatives of N'-(2-ethoxyphenyl)oxamide have shown potential in various applications. For example, N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide is used as a UV absorber in polymers such as polyamides, PVC, and polyesters. chemicalbook.com This compound has also been investigated for its potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. chemblink.com

The biological activity of oxamide derivatives is another significant area of current research. ontosight.ai Their structural similarity to peptide bonds has led to their investigation as enzyme inhibitors. For instance, various oxamide derivatives have been designed and synthesized as potent α-glucosidase inhibitors for potential anti-hyperglycemic applications. researchgate.net Additionally, oxamide-hydrazone hybrids have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. nih.gov

The table below highlights some of the current research applications of oxamide derivatives.

| Area of Application | Specific Use | Key Feature of Oxamide Derivative |

| Materials Science | UV absorber in polymers | Stability and ability to absorb UV radiation |

| Organic Electronics | Components in OLEDs and organic solar cells | Tailored electronic and optical properties |

| Catalysis | Ligands for copper-catalyzed reactions | Ability to coordinate with metal centers |

| Medicinal Chemistry | α-glucosidase inhibitors | Mimicry of peptide bonds to interact with enzyme active sites |

| Medicinal Chemistry | Anticancer agents | Hybrid structures combining pharmacophores |

Synthetic Methodologies and Mechanistic Investigations for N 2 Ethoxyphenyl Oxamide

Precursor Synthesis and Functional Group Interconversions

The journey to N'-(2-ethoxyphenyl)oxamide begins with the synthesis of its essential precursors. These initial steps are crucial as they lay the foundation for the final molecular architecture. Key precursors include 2-ethoxyaniline and derivatives of oxalic acid.

One common strategy involves the use of 2-ethoxybenzoic acid, which can be reacted with ethylenediamine (B42938) to create a mono-substituted amide intermediate. This reaction often necessitates the activation of the carboxylic acid group, a transformation that can be accomplished by converting it into a more reactive acid chloride or by employing coupling agents.

Another key precursor is ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate, which serves as a building block in the synthesis of related oxamide (B166460) structures. lookchem.com The preparation of this intermediate involves the reaction of the corresponding acid with ethanol (B145695). lookchem.com

The selection and preparation of these precursors are guided by the desired final structure and the chosen synthetic pathway. Functional group interconversions, such as the conversion of a carboxylic acid to an acid chloride, are common tactics to enhance reactivity and facilitate the subsequent bond-forming reactions.

Oxamide Linkage Formation Strategies

The central feature of this compound is the oxamide linkage, and its formation is the cornerstone of the synthesis. Various strategies have been developed to construct this diamide (B1670390) structure efficiently.

A prevalent method is the condensation reaction between 2-ethoxyaniline and a suitably substituted oxalyl chloride derivative. This approach directly establishes the N-aryl oxamide bond. Alternatively, a stepwise approach can be employed, starting with the reaction of 2-ethoxyaniline with an acyl chloride or anhydride (B1165640) to form an initial amide, followed by subsequent reactions to complete the oxamide structure. smolecule.com

A multi-step synthesis can also begin with the reaction of 2-ethoxy-1H-benzimidazole with 1-(3-chloropropyl)-4-benzhydrylpiperazine dihydrochloride (B599025) to yield an intermediate, which is then further processed to obtain the final oxamide product. google.com

Amide Condensation Reactions and Coupling Agent Utility

Amide condensation reactions are fundamental to the formation of the oxamide linkage. smolecule.com These reactions typically involve the coupling of a carboxylic acid derivative with an amine. To facilitate this transformation, a variety of coupling agents are often employed. smolecule.com

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. peptide.comsmolecule.com The use of these agents helps to drive the reaction towards the formation of the amide bond with high efficiency. smolecule.com Other coupling reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) have also proven effective, particularly in challenging coupling scenarios. peptide.com

The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide and a urea (B33335) byproduct. peptide.com

Role of Reaction Conditions and Solvent Systems

The success of the synthesis of this compound is highly dependent on the careful control of reaction conditions and the selection of an appropriate solvent system.

Temperature: Temperature control is critical to minimize the formation of side products. Initial stages of the reaction are often carried out at lower temperatures, such as 0–5°C, to control the reaction rate and prevent unwanted side reactions. Subsequently, the temperature may be gradually raised to room temperature or higher to ensure the completion of the reaction. In some procedures, heating to temperatures as high as 130°C is employed to drive the reaction forward. chemicalbook.com

Solvents: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents are frequently used as they can solvate the charged intermediates and transition states, thereby enhancing reactivity. Commonly employed solvents include:

Dichloromethane (DCM): A versatile solvent for many organic reactions.

Tetrahydrofuran (THF): Another popular polar aprotic solvent. google.com

Dimethylformamide (DMF): Often used for its high polarity and ability to dissolve a wide range of compounds.

Methanol and Ethanol: Used in certain steps, particularly during workup and purification. chemicalbook.comgoogle.com

Toluene: Can be used in specific reaction schemes. google.com

The selection of the solvent system is often a matter of optimization to achieve the best balance of solubility, reactivity, and ease of product isolation.

Optimization of Reaction Parameters for Purity and Yield

Achieving high purity and yield is a primary goal in any synthetic endeavor. For this compound, optimization of reaction parameters is key to success.

One patented method reports achieving a purity of 98.8% and a yield of 90% through careful control of the reaction. chemicalbook.com This process involves reacting an oxalimide intermediate with anthranilyl ether in a specific molar ratio (1:2) in the presence of sodium methoxide (B1231860) as a catalyst at 130°C for 8 hours. chemicalbook.com Subsequent steps include evaporating the ethanol by-product, dissolving the residue in methanol, filtering insoluble matter, and crystallizing the product from the mother liquor. chemicalbook.com

Purification techniques such as column chromatography using silica (B1680970) gel with an ethyl acetate/hexane eluent or recrystallization from solvents like ethanol are often employed to enhance the purity of the final product.

Exploration of Novel Catalytic Systems in Synthesis

The development of novel catalytic systems is an active area of research aimed at improving the efficiency and sustainability of chemical syntheses. In the context of oxamide synthesis, various catalysts have been explored.

Lewis bases and catalysts like sodium methoxide have been shown to be effective in promoting the reaction between o-phenetidine (B74808) and an amide ester intermediate at elevated temperatures (120-170°C). chemicalbook.comlookchem.com The use of such catalysts can simplify the process and reduce the need for harsh reaction conditions. lookchem.com

Microwave-assisted synthesis has also emerged as a powerful tool, offering rapid and efficient routes to unsymmetrical N,N'-diaryl-1,2-diaminoethanes, which are precursors to N-heterocyclic carbenes. rsc.org This technique can significantly reduce reaction times compared to conventional heating methods. rsc.org Furthermore, the development of catalyst-controlled diastereodivergent arene-forming aldol (B89426) condensations using cinchona alkaloid-based ion-pairing catalysts represents a sophisticated approach to creating complex stereisomers. nih.gov

Studies on Competing Reaction Pathways and By-product Formation

During the synthesis of oxamides, several competing reaction pathways can lead to the formation of unwanted by-products. Understanding and controlling these pathways is crucial for maximizing the yield of the desired product.

One potential side reaction is the reduction of the oxamide. For instance, the use of strong reducing agents like lithium aluminum hydride (LAH) on bis-oxamide derivatives can lead to the formation of the corresponding tetraamines, but can also produce by-products such as 1,2-dianilinoethane. rsc.org

In some cases, the reaction conditions themselves can lead to unexpected products. For example, the reaction of anilines with selenium dioxide in acetonitrile (B52724) can lead to the formation of oxamides, but also to organoselenium compounds and quinone derivatives through competing electrophilic substitution and oxidative polymerization pathways. nih.gov The formation of N-acylsulfenamides from amides and N-thiosuccinimides can also be accompanied by succinimide (B58015) by-products that require removal during purification. nih.gov Careful control of stoichiometry, temperature, and reagent addition can help to minimize the formation of these and other by-products.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred investigations into the application of green chemistry principles for the synthesis of various chemical compounds, including this compound. The core objective is to develop synthetic routes that are more environmentally benign, economically viable, and safer. This involves a focus on several key areas, such as the use of greener solvents, the development of catalytic systems to replace stoichiometric reagents, maximizing atom economy, and utilizing renewable starting materials where feasible. While dedicated studies on the green synthesis of this compound are not extensively documented, the principles of green chemistry can be applied to its known and potential synthetic pathways.

One of the primary routes for the synthesis of N-substituted oxamides involves the reaction of an amine with a derivative of oxalic acid, such as diethyl oxalate. In the case of this compound, this would typically involve the reaction of 2-ethoxyaniline with an oxalamic ester or diethyl oxalate. Traditional methods often employ volatile organic compounds (VOCs) as solvents and may require high temperatures, leading to significant energy consumption and environmental concerns.

The application of green chemistry to this synthesis would focus on several key modifications. A primary consideration is the replacement of conventional solvents with greener alternatives. Water, supercritical fluids like CO2, and bio-based solvents are increasingly being explored for organic synthesis. The low solubility of the reactants in water can be a challenge, but the use of phase-transfer catalysts or surfactant-mediated reactions can sometimes overcome this limitation.

Another crucial aspect of a greener synthesis is the use of catalysts to improve reaction efficiency and reduce waste. Instead of relying on stoichiometric amounts of reagents that are consumed in the reaction, catalytic amounts of a substance can drive the reaction to completion. For the synthesis of amides, various catalysts, including Lewis acids and enzymes, have been investigated. The development of a highly efficient and recyclable catalyst for the synthesis of this compound would represent a significant step forward in its sustainable production.

Furthermore, the principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to green synthesis. Synthetic routes with fewer steps and higher yields are preferred. For the synthesis of this compound, a one-pot reaction where all reactants are combined in a single vessel to form the final product without isolating intermediates would be an ideal scenario from an atom economy perspective.

The table below illustrates a hypothetical comparison between a traditional and a greener synthetic approach for this compound, highlighting key green chemistry metrics.

| Feature | Traditional Synthesis | Green Synthesis Approach |

| Solvent | Toluene, Dichloromethane | Water, Ethanol, or solvent-free |

| Catalyst | None or stoichiometric base | Recyclable solid acid catalyst |

| Reaction Conditions | High temperature, long reaction time | Microwave-assisted, lower temperature |

| Atom Economy | Moderate | High |

| Waste Generation | High (solvent and by-product waste) | Low |

Mechanistic investigations into greener synthetic routes are also of paramount importance. Understanding the reaction mechanism allows for the optimization of reaction conditions and the design of more effective catalysts. For instance, in a solvent-free or microwave-assisted synthesis, the reaction may proceed through different intermediates or transition states compared to a traditional thermal process in a solvent. Detailed kinetic and computational studies can provide valuable insights into these alternative pathways, paving the way for the rational design of even more sustainable synthetic methodologies.

While the specific application of these green principles to the synthesis of this compound is an area that requires more dedicated research, the foundational concepts of green chemistry provide a clear roadmap for the future development of its manufacturing processes. The focus will likely be on creating a synthesis that is not only efficient and high-yielding but also minimizes its environmental footprint.

Advanced Structural Elucidation and Conformational Analysis of N 2 Ethoxyphenyl Oxamide

Spectroscopic Characterization Techniques

Spectroscopic analysis provides a fundamental understanding of the molecular structure, bonding, and electronic properties of N'-(2-ethoxyphenyl)oxamide.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Multidimensional NMR spectroscopy is a powerful tool for the definitive assignment of proton (¹H), carbon (¹³C), and nitrogen (¹¹⁵N) signals, offering deep insights into the molecular framework and conformational preferences in solution. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that confirm the presence of the ethoxy and phenyl groups. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (OCH₂) group. The aromatic protons resonate in the downfield region as complex multiplets. The amide (N-H) proton signals are also observable and their chemical shifts can be sensitive to solvent and temperature, providing information about hydrogen bonding. researchgate.netrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbons of the oxamide (B166460) group are typically found in the range of 154–160 ppm. psu.edu The carbons of the ethoxy group (OCH₂ and CH₃) and the aromatic carbons of the phenyl ring also show distinct chemical shifts. oregonstate.edu The specific chemical shifts are influenced by the electronic environment of each carbon atom. organicchemistrydata.org

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common, offers direct information about the nitrogen atoms in the oxamide linkage. The chemical shift of the amide nitrogen is sensitive to the electronic environment and hydrogen bonding interactions, which can help in understanding the conformational properties of the molecule. researchgate.net The correlation between ¹H and ¹⁵N chemical shifts can further elucidate the nature of intramolecular hydrogen bonds. researchgate.netrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Amide (N-H) | 8.4 - 11.0 psu.edu | - |

| Aromatic (Ar-H) | 6.8 - 8.2 psu.edu | 110 - 150 researchgate.net |

| Ethoxy (OCH₂) | 4.0 - 4.2 | 60 - 70 |

| Ethoxy (CH₃) | 1.2 - 1.4 | 14 - 15 researchgate.net |

| Oxamide (C=O) | - | 154 - 160 psu.edu |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition and elucidating the fragmentation pathways of this compound. nih.gov By providing highly accurate mass measurements, HRMS allows for the unambiguous determination of the molecular formula. savemyexams.com The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for similar compounds involve the cleavage of the amide bonds and the loss of the ethoxyphenyl group. mdpi.com Analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the different functional groups. msu.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. researchgate.net These complementary techniques are essential for identifying functional groups and studying intermolecular and intramolecular interactions, particularly hydrogen bonding. edinst.commt.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to specific functional groups. spectroscopyonline.com Key vibrational modes include:

N-H stretching: Typically observed in the region of 3300-3400 cm⁻¹, the position and shape of this band can indicate the extent of hydrogen bonding.

C=O stretching (Amide I): A strong absorption band usually found around 1650-1680 cm⁻¹ is characteristic of the carbonyl groups in the oxamide linkage.

C-N stretching and N-H bending (Amide II): This band appears in the 1510-1570 cm⁻¹ region.

C-O stretching: The stretching vibrations of the ether linkage in the ethoxy group are also identifiable. esisresearch.org

Aromatic C-H and C=C stretching: These vibrations give rise to several bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. mt.com For this compound, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the molecule, such as the C-C bond of the oxamide backbone and the symmetric stretching of the aromatic rings. acs.org

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3400 | FT-IR |

| C=O Stretch (Amide I) | 1650 - 1680 | FT-IR |

| N-H Bend/C-N Stretch (Amide II) | 1510 - 1570 | FT-IR |

| C-O-C Asymmetric Stretch | ~1250 researchgate.net | FT-IR |

| C-O-C Symmetric Stretch | ~1040 researchgate.net | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. illinois.edu The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. pharmatutor.org For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions associated with the aromatic rings and the carbonyl groups of the oxamide moiety. msu.edu

The positions and intensities of the absorption bands are influenced by the extent of conjugation in the molecule. msu.edu The presence of the ethoxyphenyl group and the oxamide linker creates a conjugated system that affects the energy of these electronic transitions. pharmatutor.org Solvent polarity can also influence the absorption maxima, providing further information about the nature of the electronic transitions. ncsu.edu

Crystallographic Investigations

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive and high-resolution structural information for a molecule in the solid state. uhu-ciqso.es

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The molecule often adopts a trans conformation about the central C-C bond of the oxamide unit, which is a common feature for oxamide derivatives. nih.govmdpi.com The crystal structure of N,N′-Bis(2-ethoxyphenyl)oxamide shows that the molecule possesses an inversion center at the midpoint of the C-C bond of the oxamide unit. researchgate.net Intramolecular hydrogen bonds between the amide proton (N-H) and the oxygen atom of the ethoxy group can lead to a nearly planar conformation of the molecule. researchgate.net

The packing of the molecules in the crystal lattice is dictated by intermolecular forces, including hydrogen bonding and van der Waals interactions. In many oxamide derivatives, intermolecular N-H···O hydrogen bonds play a significant role in forming one-, two-, or three-dimensional networks. iucr.orgbeilstein-journals.org

Table 3: Illustrative Crystallographic Data for a Related Oxamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 7.7817(10) beilstein-journals.org |

| b (Å) | 14.954(2) beilstein-journals.org |

| c (Å) | 6.9263(9) beilstein-journals.org |

| β (°) | 114.369(4) beilstein-journals.org |

| V (ų) | 734.19(17) beilstein-journals.org |

| Z | 2 beilstein-journals.org |

| Key Feature | Transoid geometry around the oxamide C-C bond. nih.gov |

Data for N,N'-bis(2-methoxyphenyl)oxamide, a structurally similar compound. nih.govbeilstein-journals.org

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms

The supramolecular architecture of oxamide derivatives in the crystalline state is predominantly governed by a network of intermolecular hydrogen bonds. While specific single-crystal X-ray diffraction data for this compound is not publicly available, the hydrogen bonding patterns can be reliably inferred from the analysis of closely related N,N'-disubstituted oxalamides. mdpi.com The oxalamide fragment provides both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl C=O groups), facilitating the formation of robust and predictable structural motifs. mdpi.com

In the crystal packing of analogous compounds, such as N,N′-dibutyloxamide, intermolecular N–H···O hydrogen bonding interactions are consistently observed. mdpi.com These interactions typically form between adjacent molecules, creating a characteristic dimeric ring motif known as R(2)2(10). mdpi.comresearchgate.net This motif involves two molecules linked by a pair of self-complementary N–H···O hydrogen bonds. The propagation of this motif often leads to the formation of one-dimensional ribbons or tapes running through the crystal lattice. mdpi.com In these structures, the oxalamide cores of the interacting molecules are often coplanar. mdpi.com

Table 1: Typical Hydrogen Bonding Parameters in Analogous Oxamide Crystal Structures

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif | Reference |

|---|---|---|---|---|---|

| Amide-Amide | N–H···O=C | ~2.8 - 3.0 | ~150 - 170 | R(2)2(10) Ring (Dimer) | mdpi.com |

Polymorphism and Crystallization Engineering Studies

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements and/or conformations, is a critical consideration in materials science and pharmaceuticals. The different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of this compound have been reported in the surveyed literature, this phenomenon is known to occur in other oxamide derivatives and related organic molecules. rsc.org For example, polymorphism has been investigated in naphthyl-containing N-salicylidenaniline derivatives, where different crystal forms were obtained by varying the recrystallization solvent or using techniques like solvent-free grinding. rsc.org

Crystallization engineering for a compound like this compound would involve a systematic study of its crystallization behavior under various conditions. Factors that could be manipulated to screen for different polymorphic forms include:

Solvent: The polarity, hydrogen-bonding capability, and geometry of the solvent can influence which crystal packing is favored.

Temperature: Cooling rates and crystallization temperatures can trap molecules in either kinetically or thermodynamically favored forms.

Supersaturation: The level of supersaturation can affect the nucleation and growth of different polymorphs.

Additives: The presence of impurities or specifically designed "tailor-made" additives can inhibit the growth of certain forms or promote others.

Given that oxamides are used as UV absorbers and polymer additives, controlling their crystalline form would be important for ensuring consistent performance and compatibility within a polymer matrix. ontosight.aitintoll.com

Conformational Preferences and Rotational Isomerism in Solution and Solid States

The conformational landscape of this compound is defined by the rotational freedom around several key single bonds. Analysis of analogous structures provides significant insight into the likely preferred conformations in both the solid and solution states. mdpi.comresearchgate.net

Solid State Conformation: In the solid state, the central oxalamide core (O=C–C=O) of N,N'-disubstituted oxamides typically adopts a planar, antiperiplanar conformation, with the two carbonyl groups oriented trans to each other (torsion angle of ~180°). mdpi.com This planarity is stabilized by the delocalization of π-electrons across the N-C-C-N backbone. The substituents on the nitrogen atoms generally lie on opposite sides of this planar core. mdpi.com The orientation of the 2-ethoxyphenyl ring relative to the amide plane is determined by a balance between steric hindrance and electronic effects.

Solution State and Rotational Isomerism: In solution, while the low-energy antiperiplanar conformation of the oxamide core is expected to predominate, rotational isomerism (or rotamers) can occur due to rotation around the N-aryl and C-O bonds. NMR spectroscopy studies on asymmetrically disubstituted glyoxalylamides, which are structurally related to oxamides, have shown the presence of multiple rotamers in solution due to steric effects. researchgate.net The predominant rotamer is often the one where the bulkier substituent is oriented trans to the amide carbonyl group to minimize steric clash. researchgate.net

For this compound, key rotational considerations include:

Rotation around the N-C(aryl) bond: This determines the orientation of the phenyl ring.

Rotation around the C(aryl)-O(ethoxy) bond: This affects the position of the ethyl group.

Rotation around the O-C(ethyl) bond.

Variable temperature NMR spectroscopy would be a valuable technique for studying the dynamic exchange between different conformational isomers in solution. researchgate.net

Table 2: Comparison of Conformational Features in Oxamide Analogues

| Feature | Solid State (X-ray Crystallography) | Solution State (NMR Spectroscopy) | Reference |

|---|---|---|---|

| Oxamide Core | Predominantly planar and antiperiplanar | Expected to be predominantly antiperiplanar | mdpi.com |

| N-Substituents | Typically adopt a trans arrangement across the oxamide plane | May exist as a mixture of rotamers (syn/anti) | mdpi.comresearchgate.net |

| Conformational Dynamics | "Frozen" in a single conformation | Dynamic equilibrium between multiple conformers | researchgate.net |

Computational and Theoretical Investigations of N 2 Ethoxyphenyl Oxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of N'-(2-ethoxyphenyl)oxamide. arxiv.orgbeilstein-journals.org These methods allow for a detailed examination of the molecule's geometry and the distribution of its electrons, which are key to its reactivity and interactions.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to optimize its molecular geometry and predict its electronic properties.

Electronic properties such as the HOMO-LUMO gap can also be calculated using DFT. The predicted HOMO-LUMO gap for similar oxamide (B166460) structures is around 5.0 eV, which correlates with its absorption of UV radiation.

Table 1: Predicted Molecular Geometry and Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| C=O bond length | 1.22–1.24 Å | Consistent with amide character. |

| N–C–C–N dihedral angle | ~180° (trans) | Minimizes steric strain. |

| HOMO-LUMO gap | ~5.0 eV | Correlates with UV absorption properties. |

Note: These are theoretical predictions and require experimental validation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgprinceton.edu The energy difference and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and its electronic transition properties. imperial.ac.uk

For this compound, the HOMO is typically localized on the aromatic rings and the oxygen atom of the ethoxy group. In contrast, the LUMO is distributed across the oxamide backbone. The transition of an electron from the HOMO to the LUMO is responsible for the molecule's absorption of UV light, particularly in the 250–350 nm range. This property is fundamental to its application as a light stabilizer.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.orgmit.edu For this compound, MD simulations can provide insights into its conformational flexibility and its behavior in a solution. These simulations can reveal how the molecule folds and changes its shape, which is crucial for understanding its interactions with its environment. nih.gov The CHARMM and AMBER force fields are commonly used in these simulations to describe the forces between atoms. nih.gov By simulating the molecule in a solvent, researchers can also predict its solubility and how it interacts with solvent molecules. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Affinities

Computational techniques, particularly molecular docking, are instrumental in predicting how this compound might interact with biological targets. openaccessjournals.comnih.govrroij.com Molecular docking simulates the binding of a small molecule (ligand) to the active site of a larger molecule, such as a protein (receptor). researchgate.net This allows for the prediction of binding modes and the estimation of binding affinity, which is a measure of the strength of the interaction. nih.gov

These in silico screening methods are valuable in the early stages of drug discovery for identifying potential therapeutic candidates. smolecule.com For oxamide derivatives, docking studies have been used to explore their binding to various enzymes and receptors, providing insights into their potential biological activities. researchgate.netresearchgate.net

Theoretical Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. nih.gov For instance, theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of the molecule.

Predicted IR spectra can help in assigning the vibrational modes of the molecule. For example, the characteristic C=O stretching frequency of the amide group is expected around 1650 cm⁻¹. Similarly, predicted NMR chemical shifts can aid in the interpretation of experimental NMR data, confirming the molecular structure. The agreement between theoretical and experimental spectra provides confidence in the accuracy of the computational model. acs.org

Molecular Interactions, Mechanistic Insights, and Biological Target Engagement Pre Clinical Focus

Nucleic Acid (DNA/RNA) Interaction and Modification Studies

Current publicly available scientific literature does not provide specific studies detailing the direct interaction or modification of nucleic acids (DNA/RNA) by N'-(2-ethoxyphenyl)oxamide. Investigations into whether this compound binds to DNA or RNA through mechanisms such as intercalation, groove binding, or covalent modification have not been reported. Consequently, there is no experimental data to characterize its potential effects on DNA replication, transcription, or RNA stability and function.

Assessment of Molecular Selectivity and Off-Target Interactions

A comprehensive molecular selectivity profile for this compound is not extensively documented in the available research. Pre-clinical assessments to determine its binding affinity against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions are not publicly accessible. Such studies are crucial for understanding the compound's specificity and predicting potential side effects. Without this data, a thorough evaluation of its off-target profile remains unestablished.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design and Synthesis of N'-(2-ethoxyphenyl)oxamide Analogues and Derivatives

The rational design of analogues of this compound is a strategic process aimed at probing the chemical space around the parent molecule to identify key structural features responsible for its biological activity. This process involves the targeted modification of the core oxamide (B166460) scaffold, the 2-ethoxyphenyl moiety, and the second phenyl ring to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The design often begins with a lead compound, which may be identified through screening projects like the "Malaria Box," which included a related 2-phenoxybenzamide (B1622244) structure. nih.govresearchgate.net

The synthesis of these designed analogues, particularly unsymmetrical oxamides, can be achieved through several established chemical routes. A common and effective method involves a two-step process starting from an aniline (B41778) derivative. For instance, a substituted aniline can be reacted with ethyl oxalyl chloride to form an ethyl oxo(phenylamino)acetate intermediate. nih.gov This intermediate is then subjected to amidation with a second, different aniline (such as 2-ethoxyaniline or its derivatives) to yield the final unsymmetrical oxamide. researchgate.net This sequential approach allows for the controlled introduction of diverse substituents on both aromatic rings.

Another versatile method is the direct coupling of a carboxylic acid with an aniline derivative. For example, a 2-phenoxybenzoic acid can be coupled with an aniline using reagents like 2-chloro-N-methylpyridinium iodide (Mukaiyama reagent) and a base such as diisopropylethylamine (DIPEA) to form an amide bond. nih.gov Similarly, oxalamic acids can be coupled with anilines. Furthermore, novel synthetic strategies, such as the H2O2-promoted oxidative amidation of 2-oxoaldehydes with amines, provide a metal-free and environmentally friendly pathway to unsymmetrical oxamides. researchgate.net

The synthesis of a library of analogues involves systematically altering different parts of the parent molecule:

Modification of the 2-ethoxyphenyl ring: The ethoxy group can be varied by changing the alkyl chain length (e.g., methoxy, propoxy) or by replacing it with other substituents like halogens or trifluoromethyl groups to modulate lipophilicity and electronic properties.

Substitution on the second phenyl ring: A wide array of substituents (e.g., chloro, bromo, methyl, nitro, cyano) can be introduced at the ortho, meta, and para positions to explore electronic and steric effects on activity. mdpi.comresearchgate.net

Alteration of the oxamide linker: The core diamide (B1670390) structure can be modified, though this often represents a more significant change to the scaffold's hydrogen bonding capacity and conformational flexibility.

These synthetic efforts produce a series of compounds whose biological activities and properties can then be systematically evaluated to build a comprehensive SAR/SPR profile. rsc.orgnih.gov

Systematic Exploration of Substituent Effects on Molecular Properties and Activity

Effects on the Aromatic Rings:

Electronic Effects: The activity of related compounds, such as N-phenylnicotinamides, has been shown to be significantly influenced by the electronic nature of substituents on the phenyl ring. The introduction of electron-withdrawing groups (e.g., 4-Cl, 4-Br, 4-NO2) often leads to a significant increase in anti-inflammatory activity. researchgate.net Conversely, electron-donating groups may alter the binding mode or affinity for the target.

Lipophilicity: Lipophilicity, often expressed as log P, is a critical parameter for cell permeability and bioavailability. In a series of substituted benzamides, it was found that halogen and alkyl substituents in the 5-position increase apparent lipophilicity more effectively than when placed in the 3-position due to steric and electronic influences on adjacent groups. nih.gov Replacing alkyl groups with ω-fluoroalkoxyl groups can reduce lipophilicity, potentially improving the compound's property profile. nih.gov

The following table summarizes the potential effects of different substituents on the properties and activity of this compound analogues, based on established principles and findings from related chemical series.

| Substituent Type | Position on Phenyl Ring | Potential Effect on Properties | Potential Impact on Activity |

| Electron-Withdrawing (e.g., -Cl, -Br, -NO₂, -CN) | Para | Increases polarity, may decrease lipophilicity. | Often enhances activity in various series by modifying electronic interactions with the target. researchgate.net |

| Ortho/Meta | Can influence intramolecular hydrogen bonding and conformation. nih.gov | Position-dependent; can either increase or decrease activity based on specific target interactions. | |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Para | Increases lipophilicity, can increase electron density in the ring. | May be favorable or unfavorable depending on the electronic requirements of the binding site. |

| Ortho | Can cause steric hindrance, forcing conformational changes. nih.gov | Can significantly alter binding affinity due to induced conformational shifts. | |

| Halogens (e.g., -F, -Cl, -Br) | Any | Increases lipophilicity (Cl, Br > F), can act as a hydrogen bond acceptor (F). Fluorine can block metabolic sites. cambridgemedchemconsulting.com | Often used to improve potency and metabolic stability. The specific halogen and its position are critical. nih.gov |

| Bulky Alkyl Groups (e.g., -t-butyl) | Any | Significantly increases lipophilicity and steric bulk. | Can improve activity by providing favorable van der Waals interactions or by inducing a beneficial conformation. nih.gov |

These systematic explorations allow for the development of a detailed SAR map, highlighting "hot spots" on the molecule where modifications are likely to lead to improved performance.

Pharmacophore Modeling and Ligand-Based Design Principles (Focused on Molecular Interactions)

In the absence of a known 3D structure of the biological target, ligand-based design principles are employed to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (features) that a molecule must possess to interact with its target and elicit a biological response. For the this compound scaffold, these features are derived from its inherent chemical structure.

Key pharmacophoric features of the oxamide scaffold include:

Hydrogen Bond Donors (HBD): The two N-H groups of the oxamide linker are potent hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygen atoms are strong hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The two phenyl rings provide areas for hydrophobic and π-stacking interactions.

Additional Features: The ether oxygen of the ethoxy group can also act as a hydrogen bond acceptor.

The goal of pharmacophore modeling is to define the spatial relationships (distances and angles) between these features that are critical for activity. This is achieved by superimposing a set of active analogues and identifying the common arrangement of pharmacophoric features. This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model or to guide the design of new analogues where the key interacting moieties are held in the optimal orientation. baranlab.org

Molecular docking studies, even if performed on a homologous or modeled target protein, can complement this approach by providing insights into the specific molecular interactions. For instance, docking studies on oxamide derivatives have shown that the compounds engage in various binding interactions within the active site of an enzyme, supporting the experimentally observed activities. researchgate.net These studies can reveal key amino acid residues that form hydrogen bonds with the amide N-H or carbonyl groups, or engage in hydrophobic interactions with the phenyl rings, thereby validating and refining the pharmacophore model.

Bioisosteric Replacements and Conformational Restriction Strategies

Bioisosteric replacement is a powerful strategy in drug design used to modify a lead compound's physicochemical properties, metabolic stability, or toxicity while retaining or improving its biological activity. drughunter.comu-tokyo.ac.jp A bioisostere is a functional group or atom that has been exchanged for another with similar steric and electronic properties. cambridgemedchemconsulting.com

For this compound, several bioisosteric replacements could be envisioned:

Amide Bond Bioisosteres: The amide linkages are often susceptible to metabolic cleavage by proteases. Replacing one or both amide groups with non-classical bioisosteres like a 1,2,4-triazole (B32235) can improve metabolic stability. nih.gov Other replacements include retroamides (swapping the CO and NH positions), which can alter hydrogen bonding geometry and improve selectivity. drughunter.com

Ethoxy Group Bioisosteres: The 2-ethoxy group can be replaced with other groups of similar size. For example, a trifluoromethyl group (-CF₃) can mimic the steric bulk of an isopropyl group but has vastly different electronic properties, being strongly electron-withdrawing. cambridgemedchemconsulting.com An oxetane (B1205548) ring has also been explored as a bioisostere for a t-butyl group, offering decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com

Conformational restriction is a strategy used to lock a flexible molecule into its bioactive conformation—the specific 3D shape it adopts when binding to its target. The oxamide linker allows for significant rotational freedom. By introducing cyclic structures or bulky groups, this flexibility can be reduced. For example, incorporating parts of the scaffold into a ring system can pre-organize the molecule into a lower-energy, more rigid conformation that may have a higher affinity for the target. This strategy can improve potency and selectivity by reducing the entropic penalty of binding.

Computational SAR/SPR Approaches (e.g., 3D-QSAR)

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are invaluable for understanding the SAR of a series of compounds and for designing more potent analogues. rutgers.edu Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the biological activity of compounds with their 3D structural properties. nih.govnih.gov

The process involves several key steps:

Dataset Preparation: A training set of synthesized analogues with a wide range of biological activities is selected.

Molecular Alignment: All molecules in the training set are aligned in 3D space based on a common substructure or a template molecule (e.g., the most active compound). mdpi.com

Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, steric and electrostatic fields (in CoMFA) are calculated at each grid point. CoMSIA uses additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation: Statistical methods are used to generate a mathematical equation that relates the variations in the field values to the variations in biological activity.

Model Validation: The predictive power of the model is rigorously tested using cross-validation techniques and an external test set of compounds not used in model generation. nih.gov

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to influence activity. mdpi.com

| 3D-QSAR Contour Map | Interpretation for Drug Design |

| Green (Steric) | Indicates regions where bulky groups are favorable for activity. |

| Yellow (Steric) | Indicates regions where bulky groups are unfavorable for activity (steric hindrance). |

| Blue (Electrostatic) | Indicates regions where positive charge (or electropositive groups) is favorable. |

| Red (Electrostatic) | Indicates regions where negative charge (or electronegative groups) is favorable. |

| Orange (H-Bond Donor) | Favorable region for hydrogen bond donors. |

| Purple (H-Bond Acceptor) | Favorable region for hydrogen bond acceptors. |

These maps provide intuitive, visual guidance for designing new this compound derivatives. For example, a green contour near a specific position on a phenyl ring would suggest that adding a larger substituent there could increase potency, while a red contour near a carbonyl oxygen would confirm its importance as a hydrogen bond acceptor. researchgate.net Such models successfully explain the geometric and electrostatic complementarities between ligands and their receptor, providing a powerful tool to guide further synthetic efforts. nih.gov

Advanced Analytical Methodologies for N 2 Ethoxyphenyl Oxamide Characterization

Chromatographic Separations and Purification Techniques

Chromatographic methods are fundamental for the separation and purification of N'-(2-ethoxyphenyl)oxamide from reaction mixtures and for assessing its purity. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this type of aromatic amide.

Method Development: The development of a robust RP-HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is well-suited for retaining aromatic compounds. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to achieve the desired retention time and resolution. jyoungpharm.orgsemanticscholar.org The flow rate and column temperature are also optimized to ensure efficient separation. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for aromatic amides is often in the 230-280 nm range. ijnrd.org For oxamide-related impurities, ion-exclusion chromatography with UV detection at a lower wavelength (e.g., 205 nm) has also been successfully employed. nih.gov

Method Validation: Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.net Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. semanticscholar.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. jyoungpharm.org

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. ijnrd.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). jyoungpharm.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. jyoungpharm.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net

Table 1: Representative RP-HPLC Method and Validation Parameters for this compound Analysis

| Parameter | Condition / Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (60:40 v/v) semanticscholar.org |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C researchgate.net |

| Injection Volume | 20 µL |

| Validation Parameters | |

| Linearity Range | 1 - 50 µg/mL (Correlation Coefficient, R² > 0.999) |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Intra-day: < 1.0%, Inter-day: < 2.0% |

| LOD | ~0.1 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of this compound by GC-MS can be challenging due to the low volatility and potential thermal degradation of the amide functional groups in the high-temperature GC inlet. researchgate.net

Applicability and Derivatization: To make this compound amenable to GC-MS analysis, a chemical derivatization step is often necessary. jfda-online.com This process converts the polar N-H groups into less polar, more volatile derivatives. Silylation is a common derivatization technique where active hydrogens in the amide groups are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govgcms.cz This increases the compound's volatility and thermal stability, allowing it to pass through the GC column without decomposition. gcms.cz

An alternative application of GC-MS is the analysis of thermal decomposition products. By subjecting the compound to controlled pyrolysis and analyzing the resulting volatile fragments with GC-MS, information about its thermal stability and degradation pathways can be obtained. iu.edunih.gov

Table 2: Potential GC-MS Analysis Strategy for this compound

| Parameter | Description |

|---|---|

| Sample Preparation | Derivatization with a silylating agent (e.g., MSTFA) to form a volatile TMS derivative. nih.gov |

| GC Conditions | |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms). |

| Inlet Temperature | Optimized to ensure volatilization without degradation of the derivative (e.g., 250-280 °C). researchgate.net |

| Oven Program | Temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to elute the derivative. |

| Carrier Gas | Helium at a constant flow rate. |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |

| Scan Range | m/z 50-500. |

| Data Analysis | Identification of the derivatized compound based on its retention time and mass spectrum, which would show a characteristic molecular ion and fragmentation pattern. |

Electrochemical Characterization and Redox Property Investigations

Electrochemical techniques, particularly cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. CV measures the current response of a system to a linearly cycled potential sweep, providing information on the oxidation and reduction potentials of electroactive species. nih.gov

For aromatic amides and amines, CV can reveal the potentials at which electron transfer occurs, the stability of the resulting radical ions, and the reversibility of the redox processes. researchgate.netrsc.org The oxidation process for N-aryl amides often involves the nitrogen atom and the attached aromatic rings. ntu.edu.tw The presence of the electron-donating ethoxy group on one of the phenyl rings would be expected to influence the oxidation potential compared to an unsubstituted analog.

Electrochemical studies of a copper(II) complex with an oxamide-based ligand have shown irreversible one-electron reduction waves, indicating the electrochemical activity of the oxamide (B166460) core under certain conditions. nih.gov A typical CV experiment for this compound would involve dissolving the compound in a suitable organic solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) and scanning the potential to observe any oxidation or reduction peaks. The resulting voltammogram would provide key data on its electrochemical behavior.

Table 3: Typical Experimental Setup for Cyclic Voltammetry of this compound

| Component | Specification |

|---|---|

| Potentiostat | Electrochemical workstation. |

| Electrochemical Cell | Three-electrode cell. |

| Working Electrode | Glassy Carbon Electrode (GCE). |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE). |

| Counter Electrode | Platinum wire. |

| Solvent | Acetonitrile or Dichloromethane (HPLC grade). |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆). |

| Analyte Concentration | 1-5 mM. |

Thermal Analysis Techniques (e.g., DSC, TGA) for Material Science Relevant Transitions

Thermal analysis techniques are crucial for understanding the material properties of this compound, including its thermal stability, melting behavior, and decomposition profile.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid like this compound, a DSC thermogram will show an endothermic peak corresponding to its melting point. The temperature of this peak provides an accurate measure of the melting temperature, while the area under the peak is proportional to the enthalpy of fusion. This data is a critical indicator of the compound's purity and crystalline form.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about the thermal stability and decomposition of the compound. For this compound, the TGA curve would likely show a stable region at lower temperatures, followed by one or more mass loss steps at elevated temperatures corresponding to the decomposition of the molecule. orientjchem.org The onset temperature of decomposition is a key parameter for assessing its thermal stability. Analysis is typically run under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) to understand different degradation mechanisms.

Table 4: Expected Thermal Analysis Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| DSC | Melting Point (Tₘ) | A sharp endothermic peak indicating the melting transition. The peak temperature is the melting point. |

| Enthalpy of Fusion (ΔHբ) | Calculated from the area of the melting peak; provides information on the energy required to melt the crystal lattice. | |

| TGA | Onset of Decomposition (Tₒ) | The temperature at which significant mass loss begins, indicating the limit of thermal stability. |

| Decomposition Steps | One or more distinct steps in the TGA curve, each corresponding to the loss of a specific part of the molecule. |

Microscopy Techniques for Solid-State Morphological Characterization (e.g., SEM, TEM)

Microscopy techniques are invaluable for visualizing the solid-state morphology of this compound, providing direct information about particle size, shape, and surface features. measurlabs.comfilab.fr

Scanning Electron Microscopy (SEM): SEM is widely used to obtain high-resolution images of the surface of solid materials. For this compound powder, SEM analysis would reveal the morphology of the crystals or particles, such as whether they are needle-like, plate-like, or irregular. researchgate.net This technique provides information on the particle size distribution and the degree of agglomeration. The surface texture, including any defects or irregularities, can also be examined in detail. sintef.no

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is used to observe the internal structure of materials. For crystalline materials, TEM can be used to obtain electron diffraction patterns, which provide information about the crystal structure. nih.gov High-resolution TEM (HRTEM) can even visualize the crystal lattice itself, allowing for the identification of crystal defects and dislocations. nih.gov However, organic crystals like this compound can be sensitive to the high-energy electron beam, often requiring low-dose imaging techniques to prevent sample damage. nih.gov

Table 5: Application of Microscopy Techniques for this compound Characterization

| Technique | Information Obtained |

|---|---|

| SEM | Particle shape and crystal habit (e.g., prismatic, acicular). |

| Particle size and size distribution. | |

| Surface topography and texture. | |

| Degree of particle aggregation/agglomeration. | |

| TEM | High-resolution images of individual crystal morphology. |

| Internal structure and presence of defects (e.g., stacking faults). nih.gov | |

| Selected Area Electron Diffraction (SAED) patterns for crystal structure analysis. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide |

| Tetrabutylammonium hexafluorophosphate |

Synthetic Applications and Material Science Explorations of N 2 Ethoxyphenyl Oxamide

N'-(2-ethoxyphenyl)oxamide as a Key Intermediate in Organic Synthesis

This compound, also known as N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide, serves as a valuable intermediate in the field of organic chemistry. It is utilized as a reagent in the synthesis of more complex molecules. This role is particularly significant in the pharmaceutical and agricultural sectors, where it contributes to the design and development of new bioactive compounds.

The synthesis of this compound itself can be achieved through a multi-step process. One method involves using an oxalimide intermediate and anthranilyl ether as raw materials. chemicalbook.com In this process, sodium methoxide (B1231860) acts as a catalyst, with the reaction proceeding at elevated temperatures (e.g., 130°C) for several hours. chemicalbook.com The resulting product can be purified through crystallization from methanol to achieve high purity (e.g., 98.8%) and yield (e.g., 90%). chemicalbook.com The structure and purity of the synthesized compound are typically confirmed using analytical techniques such as liquid chromatography, infrared chromatography, and Differential Scanning Calorimetry (DSC). chemicalbook.com

Applications in Polymer Science and Material Stabilization

In material science, this compound is primarily recognized for its application as a high-performance additive for polymers. It functions as a light stabilizer, significantly enhancing the durability and lifespan of various plastic and coating materials by protecting them from the degradative effects of ultraviolet radiation. uvabsorber.comgreenchemicals.eu Its effectiveness extends across a broad range of polymer systems, making it a versatile tool for material stabilization. uvabsorber.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 23949-66-8 |

| Molecular Formula | C18H20N2O3 |

| Molecular Weight | 312.37 g/mol |

| Appearance | White to pale yellow powder |

| Melting Point | 124 - 127°C |

| Density | ~1.2 g/cm³ |

| Synonyms | Tinuvin 312, Sabo Stab UV 312, HOSTAVIN VSU, PowerSorb™ 312 |

Data sourced from multiple references. uvabsorber.comechemi.com

This compound belongs to the oxanilide class of ultraviolet (UV) absorbers. uvabsorber.comgreenchemicals.eu The primary mechanism of UV stabilizers is to interfere with the physical and chemical processes of light-induced degradation. greenchemicals.eu UV absorbers like this compound function by absorbing harmful UV radiation and dissipating the absorbed energy in a harmless manner, typically as heat, through intramolecular proton transfer. greenchemicals.eu This process prevents the formation of free radicals, which are generated when UV radiation interacts with polymer chain structures and are responsible for initiating polymer degradation. greenchemicals.eu

An important advantage of this compound is that it provides excellent light stability while being less discoloring compared to some conventional UV absorbers. uvabsorber.com This property is maintained even in alkaline environments or in the presence of metal catalyst residues within the polymer matrix. uvabsorber.com

The stabilizing properties of this compound allow for its incorporation into a wide array of materials. It is a highly effective light stabilizer for numerous plastics and coatings. uvabsorber.com Its applications in the plastics industry include, but are not limited to, polyamides, both rigid and flexible polyvinyl chloride (PVC), thermoplastic and thermoset polyesters, and polyurethanes. uvabsorber.comgreenchemicals.euchemicalbook.com It is also used to stabilize adhesives and sealants. uvabsorber.comchemicalbook.com Further applications include its use in low-density polyethylene film, polypropylene fiber and tape, EVA film, ABS, and polystyrene. made-in-china.com

In the coatings sector, the compound is suitable for both powder coatings and solvent-borne coatings. uvabsorber.comchemicalbook.com These find use in demanding applications such as automotive, industrial, and architectural paints where long-term weather and light resistance are crucial. uvabsorber.comchemicalbook.com

Table 2: Polymer and Coating Applications for this compound

| Application Category | Specific Materials |

|---|---|

| Plastics | Polyamides, Polyvinyl Chloride (PVC), Polyesters, Polyurethanes, Polyolefins (Polyethylene, Polypropylene), Acrylonitrile Butadiene Styrene (ABS), Polystyrene, Ethylene-vinyl acetate (EVA) |

| Coatings | Powder Coatings, Solvent-borne Coatings (Automotive, Industrial, Architectural) |

| Other Materials | Adhesives, Sealants |

Data sourced from multiple references. uvabsorber.comgreenchemicals.euchemicalbook.commade-in-china.com

Exploration as Ligands for Metal Coordination Chemistry and Catalysis

The molecular structure of this compound, containing the oxamide (B166460) functional group, suggests its potential for use as a ligand in metal coordination chemistry. The oxamide moiety is known to be a versatile building block for designing ligands capable of coordinating with various metal ions. researchgate.net Oxamide-based ligands can form stable mono- and binuclear metal complexes, for example with copper(II) ions. nih.govnih.gov The coordination properties and the ability for cis-trans isomerization make oxamides suitable for designing homo- and heterometallic species. researchgate.net Such complexes have been investigated for their magnetic, electrochemical, and catalytic properties. nih.govmdpi.com Specifically, chiral N,N'-dioxide ligands, a related class, have been successfully used to create catalysts for asymmetric reactions. rsc.org

While the general class of oxamides has been explored for these applications, specific research detailing the synthesis and characterization of metal complexes using this compound as the primary ligand is not extensively documented in the reviewed literature. However, its structure is analogous to other N,N'-bis(substituted)oxamides, indicating a theoretical potential for similar applications in catalysis and materials science. nih.gov

Investigation in Chemo-sensing and Analytical Probe Development

The use of this compound in the development of chemosensors or analytical probes is not a widely reported area of application. While some related fluorescent ligands have been synthesized and studied for their sensing capabilities, specific studies focusing on this compound for this purpose are not prominent in the existing scientific literature. nih.gov

Role in Organic Electronics and Functional Materials

The application of this compound in organic electronics and the development of functional materials is another area that remains largely unexplored. The broader field of organic functional materials for applications like organic light-emitting diodes (OLEDs) involves complex molecular structures designed for specific electronic and photophysical properties. researchgate.net Currently, there is a lack of specific research data linking this compound to applications in this domain.

Applications in Supramolecular Chemistry and Crystal Engineering

The structure of this compound, featuring both hydrogen bond donor (N-H) and acceptor (C=O) groups, makes it a valuable component in the fields of supramolecular chemistry and crystal engineering. These disciplines focus on designing and synthesizing larger, well-organized structures from smaller molecular units, held together by non-covalent interactions. The oxamide functional group is particularly effective at forming robust and predictable hydrogen-bonded assemblies.

The primary interactions governing the assembly of oxamide derivatives are intermolecular N-H···O hydrogen bonds. These interactions typically lead to the formation of one-dimensional chains or ribbons. In these arrangements, molecules are linked head-to-tail, with the amide proton of one molecule forming a hydrogen bond with a carbonyl oxygen of an adjacent molecule. This pattern of hydrogen bonding is a recurring and stable motif in the crystal structures of many oxamide derivatives.

While specific crystallographic data for this compound is not extensively detailed in the literature, the predictable nature of hydrogen bonding in oxamides allows for a reliable extrapolation of its behavior in supramolecular assemblies. The interplay of strong N-H···O bonds, weaker C-H···O interactions, and intramolecular hydrogen bonding dictates the formation of well-defined supramolecular structures.

Below is a table summarizing the typical hydrogen bond parameters observed in related oxamide crystal structures, which are expected to be similar for this compound.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Role in Supramolecular Assembly |

| N-H···O | 2.8 - 3.2 | 150 - 180 | Formation of primary 1D chains/ribbons |

| C-H···O | 3.0 - 3.5 | 120 - 160 | Cross-linking of chains into 2D/3D networks |

| Intramolecular N-H···O | 2.5 - 2.8 | 100 - 130 | Stabilization of molecular conformation |

Q & A

Q. How do steric and electronic effects of the 2-ethoxy group influence supramolecular assembly?

- Methodology : Compare packing motifs in X-ray structures of analogs (e.g., 2-methoxy vs. 2-ethoxy derivatives). The ethoxy group’s larger van der Waals radius disrupts π-π stacking but enhances hydrophobic interactions in crystal lattices .

Notes

- Data Contradictions : Discrepancies in synthetic yields (e.g., 73% vs. lower yields) often stem from incomplete purification or solvent impurities. Validate via replicate experiments and elemental analysis .

- Advanced Tools : For crystallography, combine SHELX refinement with PLATON for symmetry checks. For bioactivity, use molecular docking (AutoDock Vina) to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.